HPLC Relative Retention Time (RRT): EP Impurity E Elutes Earlier Than All USP‑Specified Impurities
Under the EP official liquid chromatography method, Leuprolide Acetate EP Impurity E exhibits a relative retention time (RRT) of approximately 0.7 relative to leuprorelin (RRT = 1.0) [1]. This RRT is substantially lower than that of USP‑specified impurities such as d‑Ser‑leuprolide (RRT ≈ 0.80), d‑His‑leuprolide (RRT ≈ 0.90), l‑Leu⁶‑leuprolide (RRT ≈ 1.2), and acetyl‑leuprolide (RRT ≈ 1.5) [2].
| Evidence Dimension | Relative retention time (RRT) in HPLC |
|---|---|
| Target Compound Data | RRT ≈ 0.7 (EP method) |
| Comparator Or Baseline | Leuprolide (RRT = 1.0); USP impurities: d‑Ser‑leuprolide (0.80), d‑His‑leuprolide (0.90), l‑Leu⁶‑leuprolide (1.2), acetyl‑leuprolide (1.5) |
| Quantified Difference | ΔRRT = 0.3 vs. parent; 0.1–0.5 vs. USP impurities |
| Conditions | EP/British Pharmacopoeia 2025 method: C18 column (3 μm, 4.6 × 100 mm), mobile phase pH 3.0 with triethylamine/phosphoric acid, 220 nm detection |
Why This Matters
Procuring a reference standard that matches the exact RRT specified in the EP monograph is mandatory for accurate peak identification and method validation in ANDA submissions.
- [1] British Pharmacopoeia 2025, Leuprorelin Monograph, Related substances, Relative retention: impurity E = about 0.7. View Source
- [2] USP Monograph, Leuprolide Acetate, Chromatographic purity, Relative retention times. View Source
